2-(3-Bromophenyl)succinic acid
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Overview
Description
2-(3-Bromophenyl)succinic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrO4 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Succinic Acid in Biotechnology
Succinic acid is recognized for its value as a four-carbon platform chemical, with extensive applications in medicine, food, biodegradable materials, and other fields. A notable study demonstrated the one-step recovery of succinic acid crystals from fermentation broths, indicating its feasibility for selective purification and integration into downstream processes (Li et al., 2010). This highlights succinic acid's role in biotechnological advancements and its potential for efficient production and purification methodologies.
Role in Bio-Based Polymers
Research into the production of succinic acid by Actinobacillus succinogenes showcases the significance of CO2 donors in fermentation processes, which could be enhanced by optimizing dissolved CO2 concentration and MgCO3 addition (Zou et al., 2011). This process reflects succinic acid's utility in generating bio-based polymers, offering insights into carbon capture and utilization strategies that might apply to derivatives like 2-(3-Bromophenyl)succinic acid.
Industrial Applications and Chemical Synthesis
Advancements in microbial strains and fermentation processes for succinic acid production, as detailed in various studies, underline its importance in industrial applications and as a precursor for chemical synthesis (Jiang et al., 2017). These developments not only demonstrate the versatility of succinic acid in creating value-added chemicals but also hint at the potential for structurally related compounds to serve similar roles.
Future Directions
The future directions of research on 2-(3-Bromophenyl)succinic acid and its derivatives could involve further exploration of their biosynthetic pathways and potential applications. For instance, bio-based succinic acid is a potential substitute for current petrochemical production . Additionally, succinylation, a post-translational modification involving succinic acid, has been linked to various cancers, suggesting potential applications in cancer treatment .
Mechanism of Action
Target of Action
It’s known that bromophenyl compounds are often used in suzuki-miyaura coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In general, bromophenyl compounds participate in Suzuki-Miyaura coupling reactions, where they undergo oxidative addition with formally electrophilic organic groups . This process involves the donation of electrons to form a new bond .
Biochemical Pathways
Succinic acid is a key intermediate in the citric acid cycle, a crucial metabolic pathway that provides high-energy molecules through the oxidation of acetate derived from carbohydrates, fats, and proteins .
Result of Action
The compound’s potential role in suzuki-miyaura coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(3-Bromophenyl)succinic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which bromophenyl compounds participate are known to be influenced by reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction
Molecular Mechanism
Bromophenyl compounds are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Properties
IUPAC Name |
2-(3-bromophenyl)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRITXMRVPIRIAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498227 |
Source
|
Record name | 2-(3-Bromophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69006-89-9 |
Source
|
Record name | 2-(3-Bromophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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